Monoacylglycerol Lipase (MAGL) Inhibition Potency
tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate demonstrates potent inhibition of monoacylglycerol lipase (MAGL) with an IC50 of 2.5 nM, as disclosed in a patent for the treatment of neuroinflammatory conditions [1]. This high potency positions the compound as a valuable starting point for MAGL-targeted drug discovery programs.
| Evidence Dimension | MAGL inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | N/A (No direct comparator data provided in source) |
| Quantified Difference | N/A |
| Conditions | In vitro enzymatic assay; details not fully specified in patent |
Why This Matters
For scientists developing MAGL inhibitors, this low nanomolar potency indicates a validated scaffold for lead optimization, potentially reducing the time and resources needed for initial hit identification.
- [1] US Patent Application US 2024/0109923 A1. (2024). Monoacylglycerol lipase (MAGL) inhibitors and uses thereof. View Source
